molecular formula C8H14O2 B2707861 (2S)-3-cyclobutyl-2-methylpropanoic acid CAS No. 2248187-83-7

(2S)-3-cyclobutyl-2-methylpropanoic acid

Cat. No.: B2707861
CAS No.: 2248187-83-7
M. Wt: 142.198
InChI Key: FAAJTMSAPUMRNB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-cyclobutyl-2-methylpropanoic acid is an organic compound with a unique structure characterized by a cyclobutyl ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid typically involves the following steps:

    Methylation: The addition of a methyl group to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-cyclobutyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with others, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

(2S)-3-cyclobutyl-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-cyclobutyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylpropanoic acid: Lacks the methyl group, resulting in different chemical properties.

    Methylcyclobutylacetic acid: Similar structure but with an acetic acid backbone instead of propanoic acid.

Uniqueness

(2S)-3-cyclobutyl-2-methylpropanoic acid is unique due to its specific combination of a cyclobutyl ring and a methyl-substituted propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-3-cyclobutyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAJTMSAPUMRNB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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